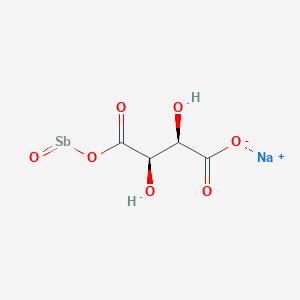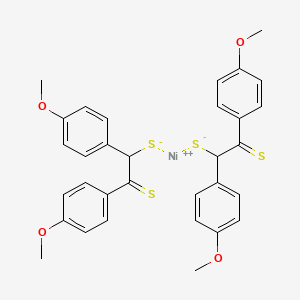![molecular formula C16H11N3O2S B13834010 N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzimidazole, and thiophene. These heterocyclic systems are known for their diverse biological activities and are commonly found in many pharmacologically active compounds. The unique combination of these three moieties in a single molecule makes N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with furan-2-carboxylic acid under acidic conditions.
Introduction of the thiophene moiety: The benzimidazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Its anticancer activity is thought to be due to its inhibition of topoisomerase enzymes, which are essential for DNA replication in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-[2-(furan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:
Furan derivatives: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.
Benzimidazole derivatives: These are widely used in medicine for their antiparasitic and anticancer properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in the development of organic semiconductors.
Eigenschaften
Molekularformel |
C16H11N3O2S |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H11N3O2S/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
InChI-Schlüssel |
CXMHGIYHKMJHHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
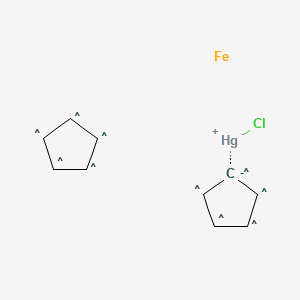
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
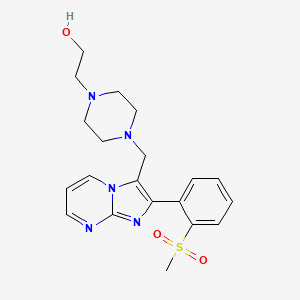
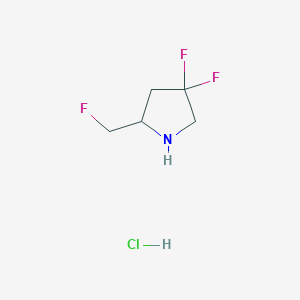
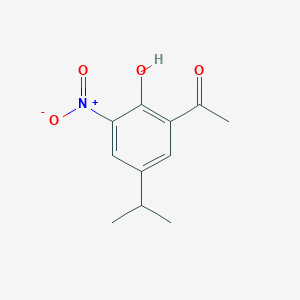
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
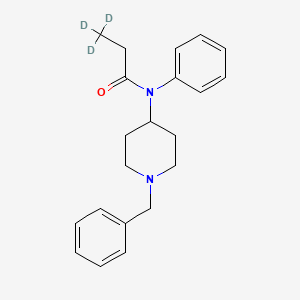



![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
